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Introduction

In the landscape of molecular biology and microbiological research, the enzymatic assay for 3-
galactosidase activity stands as a cornerstone technique. Central to this assay is the
chromogenic substrate, ortho-Nitrophenyl-3-D-galactopyranoside (ONPG). This synthetic
lactose analog provides a simple, yet powerful, tool for the detection and quantification of 3-
galactosidase, an enzyme pivotal in lactose metabolism and widely employed as a reporter
gene in various molecular applications. This in-depth technical guide provides a comprehensive
overview of the ONPG substrate, its mechanism of action, quantitative parameters, and
detailed experimental protocols for its use in 3-galactosidase assays.

Core Principles: The Mechanism of ONPG
Hydrolysis

Ortho-Nitrophenyl-B-D-galactopyranoside is a colorless compound that serves as an artificial
substrate for 3-galactosidase.[1] The principle of the ONPG assay lies in the enzymatic
cleavage of the -galactoside bond within the ONPG molecule by (3-galactosidase. This
hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[2][3] While
galactose is a colorless sugar, ortho-nitrophenol, under alkaline conditions, exhibits a distinct
yellow color.[4] The intensity of this yellow color is directly proportional to the amount of ONP
produced and, consequently, to the activity of the (3-galactosidase enzyme.[4][5] The
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absorbance of the resulting yellow solution can be quantified spectrophotometrically at a
wavelength of 405-420 nm.[5][6][7]

This straightforward colorimetric readout makes the ONPG assay a highly sensitive and
quantifiable method for determining [3-galactosidase activity.[1] It is particularly valuable for
distinguishing between bacteria that can ferment lactose and those that cannot, a critical step
in the identification of various microorganisms, especially within the Enterobacteriaceae family.
[8][9] The test can differentiate between true non-lactose fermenters, which lack 3-
galactosidase, and late lactose fermenters, which may possess the enzyme but lack the
necessary permease to transport lactose into the cell.[1][8] Since ONPG can passively diffuse
into the bacterial cell, it bypasses the need for a specific permease, allowing for the direct
measurement of intracellular B-galactosidase activity.[1][8]

Quantitative Data Summary

The efficiency and kinetics of 3-galactosidase activity with ONPG as a substrate are influenced
by several factors, including the source of the enzyme, pH, and temperature. The Michaelis-
Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that
describe the enzyme-substrate interaction.
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Source
Parameter Value Organism/Conditio = Reference
n
Michaelis-Menten Purified [3-
0.24 mM ) [10]
Constant (Km) galactosidase
0.800 mM Aspergillus oryzae [5]
Lactobacillus
6.644 mM [8]
plantarum HF571129
9.5x10-4 M (0.95 E. coli in Tris buffer, (1]
mM) pH 7.6, 20°C
4.2 mM Kluyveromyces lactis [12]
Maximum Velocity ) )
0.0864 A/min Aspergillus oryzae [5]
(Vmax)
147.5 pmol min-1 mg-  Lactobacillus 8]
1 plantarum HF571129
134 pmoles/min/mg _
) E. coli [11]
protein
) Lactobacillus
Optimal pH 6.5 [8]
plantarum HF571129
7.0 Lactobacillus lactis [2]
7.5 Aspergillus oryzae [5]
Optimal Temperature 37°C Lactobacillus lactis [2]
Lactobacillus
50°C [8]
plantarum HF571129
Molar Extinction
o 4.5x 103 Lmol-1cm-  Under assay
Coefficient of o- - [13]
_ 1 conditions
nitrophenol
2.13x 104 L mol-1
at pH 10.2 [11]
cm-1
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Absorbance Maximum
] 405-420 nm [516]17]
of o-nitrophenol

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are
protocols for performing [3-galactosidase assays using ONPG with bacterial cell lysates and
purified enzymes.

Protocol 1: B-Galactosidase Assay in Bacterial Cell
Lysates

This protocol is adapted for the quantification of -galactosidase activity in bacterial cultures,
often used in microbiology for bacterial identification or in molecular biology for reporter gene
assays.

Materials:

o Bacterial culture grown to the desired density.

Z-Buffer (0.06 M Na2HPO4-7H20, 0.04 M NaH2P0O4-H20, 0.01 M KCI, 0.001 M
MgS04-7H20, 0.05 M B-mercaptoethanol, pH 7.0).

ONPG solution (4 mg/mL in Z-Buffer).

1 M Sodium Carbonate (Na2CO3) solution.

Chloroform.

0.1% Sodium Dodecyl Sulfate (SDS) solution.

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

o Cell Culture Preparation: Grow a 1 mL culture of the bacterial strain of interest to an
appropriate optical density (e.g., OD600 of 0.6-0.8).
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e Cell Lysis:

o

Transfer a known volume of the culture (e.g., 100 pL) to a microcentrifuge tube.

[¢]

Add 900 pL of Z-Buffer.

[¢]

Add 2 drops of chloroform and 1 drop of 0.1% SDS.

[e]

Vortex vigorously for 10 seconds to lyse the cells.

e Enzymatic Reaction:

[¢]

Pre-warm the cell lysate and the ONPG solution to the desired reaction temperature (e.g.,
37°C).

[¢]

To initiate the reaction, add 200 pL of the ONPG solution to the lysed cell suspension.

[¢]

Start a timer immediately.

[e]

Incubate the reaction mixture at the chosen temperature.

o Stopping the Reaction:

o When a visible yellow color has developed, stop the reaction by adding 500 yL of 1 M
Na2COa3.

o Record the exact reaction time.
e Measurement:
o Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.
o Transfer the clear supernatant to a cuvette.
o Measure the absorbance of the supernatant at 420 nm.

o Calculation of Activity:
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o Calculate the B-galactosidase activity using the Miller Units formula: Miller Units = (1000 *
A420) / (t*V * OD600) Where:

A420 is the absorbance at 420 nm.

t is the reaction time in minutes.

V is the volume of the culture used in the assay in mL.

ODG600 is the optical density of the culture at 600 nm.

Protocol 2: B-Galactosidase Assay with Purified Enzyme

This protocol is suitable for determining the kinetic parameters of a purified B-galactosidase

enzyme.

Materials:

Purified -galactosidase solution of known concentration.

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCI2; 50 mM [3-
mercaptoethanol).[14]

ONPG stock solution of known concentration.

1 M Sodium Carbonate (Na2CO3) solution.

Spectrophotometer or microplate reader.
Procedure:
e Reaction Setup:

o In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing
the Assay Buffer and a specific concentration of ONPG.

o Prepare a blank control containing the Assay Buffer and ONPG but no enzyme.

e Enzymatic Reaction:
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[e]

Equilibrate the reaction mixture and the enzyme solution to the desired temperature.

o

Initiate the reaction by adding a small, known amount of the purified 3-galactosidase to the
reaction mixture.

(¢]

Start a timer immediately.

[¢]

Incubate at the chosen temperature for a defined period.

e Stopping the Reaction:

o Stop the reaction by adding a volume of 1 M Na2CQO3.
e Measurement:

o Measure the absorbance of the reaction mixture at 420 nm.
e Data Analysis:

o To determine Km and Vmax, perform the assay with varying concentrations of ONPG
while keeping the enzyme concentration constant.

o Plot the initial reaction velocity (calculated from the absorbance change over time) against
the substrate concentration.

o Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine
the kinetic parameters.

Mandatory Visualizations
Biochemical Reaction of ONPG Hydrolysis

Galactose
(Colorless)
ONPG )
(ortho-Nitrophenyl-B-D-galactopyranoside) — Products
(Colorless) i
ortho-Nitrophenol

(Yellow at alkaline pH)
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Caption: Enzymatic hydrolysis of ONPG by (3-galactosidase.

Experimental Workflow for a Typical ONPG Assay
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Caption: A generalized workflow for a 3-galactosidase assay using ONPG.
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Conclusion

The ONPG substrate provides a robust, sensitive, and quantitative method for the
determination of B-galactosidase activity. Its utility spans from fundamental microbiological
identification to sophisticated molecular biology applications, such as reporter gene assays in
drug discovery and development. By understanding the core principles, quantitative
parameters, and detailed experimental protocols outlined in this guide, researchers, scientists,
and drug development professionals can effectively leverage the ONPG assay to generate
reliable and insightful data in their respective fields. The simplicity of the colorimetric readout,
combined with the wealth of available quantitative data, ensures that the ONPG assay will
remain an indispensable tool in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.researchgate.net/figure/MICHAELIS-CONSTANTS-FOR-Il-GALACTOSIDASE-OF-K-jragilis-Lactose-ONPG_tbl1_16417025
https://pmc.ncbi.nlm.nih.gov/articles/PMC140120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC140120/
https://www.chem-agilent.com/pdf/strata/200383.pdf
https://www.benchchem.com/product/b015333#onpg-substrate-for-galactosidase-explained
https://www.benchchem.com/product/b015333#onpg-substrate-for-galactosidase-explained
https://www.benchchem.com/product/b015333#onpg-substrate-for-galactosidase-explained
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

